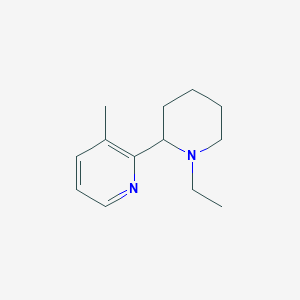

2-(1-Ethylpiperidin-2-yl)-3-methylpyridine

Description

Significance of Piperidine (B6355638) and Pyridine (B92270) Moieties in Diverse Chemical Systems

The pyridine and piperidine rings are two of the most ubiquitous nitrogen-containing heterocycles in the landscape of biologically active compounds. nih.gov Their prevalence stems from a combination of favorable physicochemical properties, synthetic accessibility, and the ability to engage in crucial interactions with biological macromolecules.

Pyridine , an aromatic six-membered ring, is a fundamental structural unit in numerous natural products, including alkaloids and vitamins like Niacin (Vitamin B3). researchgate.net In medicinal chemistry, the pyridine scaffold is considered a "privileged" structure due to its frequent appearance in approved drugs. nih.gov Its aromatic nature and the presence of a nitrogen atom allow it to act as a hydrogen bond acceptor and participate in π-π stacking interactions, which are critical for binding to enzyme active sites and receptors. researchgate.net Consequently, pyridine derivatives exhibit an exceptionally broad spectrum of biological activities, including antitumor, antiviral, antimicrobial, anti-inflammatory, and anticoagulant properties. nih.govrsc.org

Piperidine , the saturated counterpart of pyridine, is also a dominant motif in medicinal chemistry and is present in more than twenty classes of pharmaceuticals and a vast number of natural alkaloids. mdpi.com The flexible, non-aromatic piperidine ring can adopt various conformations (such as the chair conformation), which allows for precise three-dimensional positioning of substituent groups to optimize binding with biological targets. researchgate.net This structural versatility has made the piperidine scaffold a key component in drugs targeting the central nervous system, as well as in agents with a wide range of other therapeutic applications. mdpi.comnih.gov

The fundamental properties of these parent heterocycles are summarized in the table below.

| Property | Piperidine | 3-Methylpyridine (B133936) (3-Picoline) |

| Chemical Formula | C₅H₁₁N | C₆H₇N |

| Molar Mass | 85.15 g/mol | 93.13 g/mol wikipedia.org |

| Appearance | Colorless liquid | Colorless liquid wikipedia.org |

| Boiling Point | 106 °C | 144 °C wikipedia.org |

| Nature | Saturated Heterocycle | Aromatic Heterocycle wikipedia.org |

| Basicity (pKa) | 11.22 (of conjugate acid) | 5.63 (of conjugate acid) drugbank.com |

Overview of Hybrid Heterocyclic Systems as Research Targets

In the field of drug discovery, a powerful strategy involves the creation of "hybrid" molecules, which covalently link two or more distinct pharmacophores (structural units responsible for a molecule's biological activity). The underlying principle is that the resulting hybrid compound may exhibit a unique activity profile, potentially including:

Synergistic Effects: The combined activity may be greater than the sum of the individual parts.

Novel or Dual-Target Activity: The hybrid molecule might interact with multiple biological targets simultaneously, which can be advantageous for treating complex diseases like cancer or neurodegenerative disorders. mdpi.com

Improved Pharmacokinetic Properties: Combining moieties can modulate properties like solubility, membrane permeability, and metabolic stability.

The pyridine-piperidine scaffold is an exemplary target for this hybridization strategy. By linking these two "privileged" heterocyclic systems, chemists can explore a vast chemical space. The resulting hybrid molecules possess both an aromatic (pyridine) and a saturated, flexible (piperidine) component, offering a rich platform for introducing diverse substituents to fine-tune their biological and physical properties. nih.govmdpi.com

Rationale for Academic Investigation of 2-(1-Ethylpiperidin-2-yl)-3-methylpyridine

While specific research findings on this compound are not extensively documented in public literature, a clear scientific rationale for its investigation can be constructed based on established principles of medicinal chemistry and structure-activity relationships (SAR). drugdesign.org The motivation to synthesize and study this particular molecule stems from the systematic exploration of how each of its structural components contributes to potential biological activity.

The 2-(Piperidin-2-yl)pyridine Core: The direct linkage of a piperidine ring at the 2-position of a pyridine ring creates a bidentate (two-toothed) ligand scaffold. This arrangement is known to be an effective chelator of metal ions and has been explored in compounds designed to modulate metal imbalance in neurodegenerative diseases like Alzheimer's. mdpi.com The core structure itself is therefore of foundational interest.

The 3-Methyl Group: The placement of a methyl group on the pyridine ring at the 3-position (meta to the piperidine substituent) influences the molecule's steric and electronic properties. This small alkyl group can affect the pyridine ring's basicity and its interaction with target proteins. The degradation and metabolism of 3-methylpyridine itself have been studied, indicating its recognition by biological systems. nih.govresearchgate.net In a larger molecule, this group serves as a probe to explore a specific pocket within a receptor or enzyme active site.

The N-Ethyl Group: The ethyl group attached to the piperidine nitrogen (N-alkylation) is a critical modification. SAR studies of piperidine and piperazine (B1678402) derivatives frequently show that the size and nature of the N-alkyl substituent profoundly impact biological activity, influencing factors like target affinity, selectivity, and metabolic stability. nih.govnih.gov Synthesizing the N-ethyl analog is a logical step in a series of N-alkyl derivatives (e.g., methyl, ethyl, propyl) to determine the optimal substituent size for a desired biological effect.

Therefore, the academic investigation of this compound would be a rational exercise in molecular design. It aims to systematically evaluate the combined effect of these three structural features, seeking to discover novel compounds with potential applications in areas where pyridine-piperidine scaffolds have previously shown promise, such as kinase inhibition or as agents acting on the central nervous system. nih.govnih.gov

Scope and Objectives of the Research Outline

The scope of this article is to provide a scientific introduction to the class of substituted pyridine-piperidine hybrids, using this compound as a representative, albeit currently under-researched, example.

The primary objectives are:

To establish the individual importance of the constituent pyridine and piperidine moieties in chemical and pharmaceutical science.

To explain the strategic rationale for designing hybrid heterocyclic systems.

To construct a plausible, evidence-based hypothesis for the academic investigation of this compound by analyzing its core structure and substituents.

To highlight how systematic chemical modification is a fundamental tool for exploring structure-activity relationships in the pursuit of novel, active compounds.

The following table lists examples of commercially successful drugs that contain the core pyridine or piperidine scaffold, underscoring their immense value in medicine.

| Drug Name | Contained Scaffold | Therapeutic Class |

| Atazanavir | Pyridine | Antiviral (HIV Protease Inhibitor) rsc.org |

| Imatinib | Pyridine | Anticancer (Kinase Inhibitor) rsc.org |

| Donepezil | Piperidine | Anti-Alzheimer's (Cholinesterase Inhibitor) mdpi.com |

| Methylphenidate | Piperidine | CNS Stimulant (ADHD Treatment) |

| Fexofenadine | Piperidine | Antihistamine |

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

2-(1-ethylpiperidin-2-yl)-3-methylpyridine |

InChI |

InChI=1S/C13H20N2/c1-3-15-10-5-4-8-12(15)13-11(2)7-6-9-14-13/h6-7,9,12H,3-5,8,10H2,1-2H3 |

InChI Key |

ULOVRFROGOBDNM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCCC1C2=C(C=CC=N2)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Ethylpiperidin 2 Yl 3 Methylpyridine and Its Structural Analogues

Strategies for Piperidine (B6355638) Ring Formation in Related Structures

The formation of the piperidine ring is a critical step in the synthesis of the target compound. Several established methods can be adapted to create the 2-substituted piperidine core linked to a pyridine (B92270) ring.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for forming cyclic structures like piperidine. mdpi.com This approach involves a precursor molecule that contains both the nitrogen atom and a reactive site, which undergo a ring-closing reaction. mdpi.com For the synthesis of 2-substituted piperidines, this could involve the cyclization of a linear amino-aldehyde or a similar bifunctional molecule. mdpi.com Radical-mediated cyclizations, often employing catalysts, can also be effective. mdpi.com For instance, a cobalt(II) catalyst can facilitate the intramolecular cyclization of linear amino-aldehydes to yield piperidines. mdpi.com Another approach involves the reductive hydroamination and cyclization of alkynes, which proceeds through an iminium ion intermediate that is subsequently reduced to form the piperidine ring. nih.gov

These reactions are governed by principles such as Baldwin's rules, which predict the favorability of different ring-closing reactions. mdpi.com The challenge in these approaches often lies in achieving the desired stereoselectivity and regioselectivity, which can sometimes be addressed through the use of chiral ligands and catalysts. mdpi.com

Catalytic Hydrogenation of Pyridine Precursors

A common and direct method for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine precursor. asianpubs.org In the context of 2-(1-Ethylpiperidin-2-yl)-3-methylpyridine, a plausible precursor would be 3-methyl-2,2'-bipyridine. The hydrogenation of the pyridine ring to a piperidine requires a catalyst, typically a noble metal such as platinum, palladium, rhodium, or ruthenium, often supported on carbon. asianpubs.orgnih.gov

The reaction conditions for catalytic hydrogenation, such as temperature, hydrogen pressure, and the choice of solvent and catalyst, are crucial for achieving high yields and selectivity. asianpubs.org For instance, substituted pyridines have been successfully hydrogenated using platinum(IV) oxide (PtO2) as a catalyst in glacial acetic acid under hydrogen pressure. asianpubs.org The acidic medium can facilitate the reduction of the electron-deficient pyridine ring. asianpubs.org The choice of catalyst can also influence the stereochemical outcome of the reaction, particularly when multiple stereocenters are formed.

| Precursor | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|

| Substituted Pyridines | PtO2 | Glacial Acetic Acid | 50-70 bar H2, Room Temp | Substituted Piperidines |

| Substituted Pyridines | Ruthenium Dioxide | - | High Temp, High Pressure | Substituted Piperidines |

| Substituted Pyridines | Rhodium on Carbon | - | Lower Pressure | Substituted Piperidines |

Reductive Amination Pathways for Piperidine Synthesis

Reductive amination is a versatile method for forming C-N bonds and can be applied to the synthesis of piperidines. nih.gov This reaction typically involves the condensation of an amine with an aldehyde or ketone to form an imine or enamine, which is then reduced to the corresponding amine. nih.gov For the synthesis of this compound, this method would be particularly relevant for introducing the ethyl group onto the piperidine nitrogen.

Starting with 2-(piperidin-2-yl)-3-methylpyridine, a reductive amination reaction with acetaldehyde (B116499) would yield the target compound. The process involves the formation of an intermediate iminium ion, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and its derivatives. A borane (B79455) complex, such as 5-ethyl-2-methylpyridine (B142974) borane (PEMB), is also an established reagent for the reductive amination of aldehydes and ketones.

Functionalization of the Pyridine Ring in the Context of the Chemical Compound

The introduction of substituents onto the pyridine ring is another key aspect of the synthesis. This can be achieved either before or after the formation of the piperidine ring.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl/Heteroaryl Substituents

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. rsc.org This palladium-catalyzed reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate. rsc.org

In the synthesis of this compound, a Suzuki-Miyaura coupling could be envisioned to construct the C-C bond between the pyridine and piperidine precursors. For example, the coupling of a 2-chloropyridine (B119429) derivative with a piperidine-2-boronic acid pinacol (B44631) ester could be a viable route. nih.govnih.gov The reaction typically requires a palladium catalyst, a base, and a suitable ligand. rsc.org The choice of these components can significantly impact the reaction's efficiency and scope. rsc.org

| Aryl/Heteroaryl Halide | Boron Reagent | Catalyst | Base | Product |

|---|---|---|---|---|

| 2-Chloropyridine | Arylboronic Acid | Pd(OAc)2 / NHC | - | 2-Arylpyridine |

| Aryl Bromide | Tetrahydropyridine-2-boronic acid pinacol ester | Pd Catalyst | - | 2-Aryl-tetrahydropyridine |

Direct Functionalization Strategies at the Pyridine Moiety

Direct C-H functionalization offers a more atom-economical approach to modifying the pyridine ring, as it avoids the pre-functionalization required for cross-coupling reactions. nih.govrsc.org However, the direct and selective functionalization of pyridines can be challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. rsc.org

Various strategies have been developed to overcome these challenges. nih.gov One approach involves the use of a transient activator. For instance, a palladium-catalyzed direct diarylation of pyridines has been achieved where an in-situ generated N-methylpyridinium salt is arylated at the 2- and 6-positions. nih.gov Subsequent N-demethylation yields the 2,6-diarylpyridine. nih.gov While this specific example leads to diarylation, the principle of transient activation could potentially be adapted for the selective functionalization of the 3-position of a 2-substituted pyridine.

Construction of the Inter-Ring Linkage and Stereochemical Control

The critical step in synthesizing the core structure of 2-(piperidin-2-yl)-3-methylpyridine involves the formation of the carbon-carbon bond linking the two heterocyclic rings. This process must often be conducted with high stereochemical control to obtain the desired enantiomer or diastereomer.

Several strategies have been developed for the coupling of pyridine and piperidine rings. One prominent method involves the nucleophilic addition of organometallic reagents to pyridine derivatives. For instance, the addition of alkyl Grignard reagents to pyridine-N-oxides can yield C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridines. acs.orglu.se Subsequent reduction of both the N-hydroxy group and the remaining double bond affords the 2-substituted piperidine. acs.org

Another powerful approach is the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. This method utilizes chiral catalysts, such as those based on iridium, to achieve high levels of enantioselectivity in the reduction of the pyridine ring to a chiral piperidine. researchgate.net The key advantage is the direct formation of the enantioenriched piperidine ring already attached to the desired substituent. researchgate.net

Furthermore, condensation reactions can be employed to link the two rings. For example, the reaction of a piperidine-containing intermediate with a pyridine aldehyde derivative can form a precursor that is subsequently cyclized or reduced to yield the final linked product. scielo.org.mx

A summary of selected methods for forming the inter-ring linkage is presented below.

| Method | Reagents/Catalysts | Intermediate/Product | Key Features |

| Grignard Addition to Pyridine-N-oxide | Alkyl Grignard, NaBH₄ | 2-Alkylpiperidine | Good yields, applicable to various alkyl groups. acs.org |

| Asymmetric Hydrogenation | N-Benzylpyridinium salts, Iridium catalyst | α-Aryl/Heteroaryl piperidines | High enantioselectivity (up to 99.3:0.7 er). researchgate.net |

| Condensation Reaction | Piperidone derivative, 2-(hydrazonomethyl)pyridine | Pyridine-connected piperidine derivative | Direct formation of a complex scaffold. scielo.org.mx |

This table is generated based on data from the text and is for illustrative purposes.

Achieving stereochemical control at the C2 position of the piperidine ring is paramount for producing specific isomers. A variety of asymmetric synthetic strategies have been developed to this end.

Biocatalytic Methods: Transaminases have emerged as highly effective biocatalysts for the asymmetric synthesis of 2-substituted piperidines. Starting from commercially available ω-chloroketones, these enzymes can catalyze the transfer of an amino group, triggering a cyclization to form the chiral piperidine. nih.govacs.org This method provides access to both enantiomers with excellent enantiomeric excess (>95% ee) and in good yields. nih.govacs.org

Catalytic Asymmetric Synthesis: Beyond the asymmetric hydrogenation previously mentioned researchgate.net, other catalytic enantioselective methods are available. For example, a catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamate catalysts produces enantioenriched 2-substituted 3-bromopiperidines. rsc.org The bromine atom serves as a handle for further chemical modifications. rsc.org

Substrate-Controlled Diastereoselectivity: In cases where a chiral center already exists in the molecule, it can direct the stereochemistry of subsequent reactions. Radical cyclization is one such method where diastereoselectivity can be achieved. The use of tris(trimethylsilyl)silane (B43935) (TTMSS) in the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to significantly enhance the diastereomeric ratio of the resulting 2,4-disubstituted piperidines, achieving ratios up to 99:1. organic-chemistry.orgacs.org This improvement is attributed to a selective rearrangement of the minor stereoisomer, which is favored when the slower hydrogen atom donor TTMSS is used compared to tributyltin hydride. organic-chemistry.org Another approach uses an η⁴-dienetricarbonyliron complex as a powerful chiral auxiliary, which exerts complete control over the stereoselectivity during a double reductive amination cascade to form a single diastereoisomeric product. rsc.org

The table below summarizes key findings from these stereoselective approaches.

| Approach | Catalyst/Reagent | Substrate | Product | Stereoselectivity |

| Biocatalysis | Transaminase | ω-chloroketone | 2-Substituted Piperidine | Up to >99.5% ee nih.gov |

| Asymmetric Hydrogenation | Iridium Catalyst | N-Benzylpyridinium Salt | α-Heteroaryl Piperidine | Up to 99.3:0.7 er researchgate.net |

| Radical Cyclization | Tris(trimethylsilyl)silane (TTMSS) | 6-Aza-8-bromooct-2-enoate | 2,4-Disubstituted Piperidine | Up to 99:1 dr organic-chemistry.org |

| Chiral Auxiliary | η⁴-dienetricarbonyliron complex | 1,5-Keto-aldehyde | 2-Dienyl-substituted Piperidine | Single diastereoisomer rsc.org |

| Organocatalysis | Amino-thiocarbamate | Olefinic Amide | 2-Substituted 3-bromopiperidine | High enantioselectivity rsc.org |

This table is generated based on data from the text and is for illustrative purposes.

Derivatization Strategies for the Ethyl Group on the Piperidine Nitrogen

Once the 2-(piperidin-2-yl)-3-methylpyridine core is assembled, the final step is the introduction of the ethyl group onto the piperidine nitrogen. This can be achieved through various N-alkylation techniques. Furthermore, these methods can be adapted to generate a wide array of structural analogues by varying the substituent.

The ethylation of the secondary amine of the piperidine ring is a common transformation.

Direct Alkylation: This method involves the reaction of the piperidine with an ethylating agent, such as ethyl bromide or ethyl iodide. To avoid over-alkylation and the formation of a quaternary ammonium (B1175870) salt, the reaction is typically carried out in the presence of a base. researchgate.net Common bases include potassium carbonate (K₂CO₃) or hindered organic bases like N,N-diisopropylethylamine (Hünig's base). The base neutralizes the acid formed during the reaction, allowing the mono-alkylation to proceed efficiently. researchgate.net

Reductive Amination: A widely used and often milder alternative to direct alkylation is reductive amination. This two-step, one-pot process involves the reaction of the secondary amine with acetaldehyde to form an intermediate iminium ion, which is then reduced in situ to the N-ethyl piperidine. nih.gov Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method is known for its high yields and compatibility with a broad range of functional groups. nih.gov

| Method | Alkylating Agent | Reducing Agent / Base | Solvent | Key Features |

| Direct Alkylation | Ethyl bromide/iodide | K₂CO₃ or DIPEA | Acetonitrile (B52724) or DMF | Prevents quaternary salt formation. researchgate.net |

| Reductive Amination | Acetaldehyde | NaBH(OAc)₃ | Dichloroethane (DCE) or Methanol | High yield, mild conditions. nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

The synthetic routes used to install the N-ethyl group are highly versatile and can be readily adapted to generate diverse libraries of analogues for structure-activity relationship studies.

By simply substituting the ethylating agent in the protocols described above, a wide variety of N-substituents can be introduced. For example, using different alkyl halides (e.g., methyl iodide, propyl bromide, benzyl (B1604629) bromide) in direct alkylation or various aldehydes and ketones (e.g., formaldehyde, acetone) in reductive amination allows for the synthesis of N-methyl, N-propyl, N-benzyl, and N-isopropyl analogues, respectively. researchgate.netnih.gov

Beyond simple alkyl groups, other functionalities can be installed on the piperidine nitrogen. Reaction of the secondary amine with acyl chlorides or anhydrides yields N-acyl derivatives. nih.gov Furthermore, more complex side chains can be introduced through multi-step sequences, such as alkylation with a protected functionalized halide, followed by deprotection and further derivatization. nih.gov This flexibility allows for extensive exploration of the chemical space around the piperidine nitrogen, enabling the fine-tuning of the molecule's properties.

Advanced Spectroscopic Characterization and Structural Elucidation of the Chemical Compound

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

A comprehensive suite of 1D (¹H, ¹³C) and 2D NMR experiments is employed to unambiguously assign all proton and carbon signals and to map the intricate network of covalent bonds and spatial relationships within 2-(1-Ethylpiperidin-2-yl)-3-methylpyridine.

¹H and ¹³C NMR: One-dimensional proton and carbon NMR spectra provide initial information on the chemical environments of the various nuclei. The ¹H NMR spectrum would show distinct signals for the aromatic protons of the methylpyridine ring, the aliphatic protons of the piperidine (B6355638) ring, and the protons of the N-ethyl group. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule.

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are on adjacent carbons. youtube.com It would be used to trace the connectivity within the piperidine ring, identify the protons of the ethyl group (the methylene (B1212753) and methyl protons would show a clear correlation), and confirm the relationships between the protons on the pyridine (B92270) ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This technique is essential for the definitive assignment of carbon signals based on the already-assigned proton signals from the COSY experiment. youtube.comemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons (those with no attached protons) and for connecting the different fragments of the molecule. For instance, HMBC would show correlations between the piperidine C-2 proton and carbons within the pyridine ring, confirming the connection point between the two heterocyclic systems. youtube.comemerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for conformational analysis as it identifies protons that are close in space, regardless of whether they are connected through bonds. harvard.edu For this molecule, NOESY can establish the relative stereochemistry. For example, correlations between the piperidine C-2 proton and other protons on the piperidine ring can confirm the chair conformation and the axial or equatorial position of the pyridine substituent. ipb.ptmdpi.com

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound Note: These are predicted chemical shift ranges based on analogous structures.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| Pyridine Ring | |||

| C-3' | - | ~135.0 | HMBC to 3'-CH₃, H-4' |

| C-4' | ~7.5 (d) | ~138.0 | COSY to H-5'; HMBC to C-6' |

| C-5' | ~7.2 (t) | ~123.0 | COSY to H-4', H-6' |

| C-6' | ~8.4 (d) | ~147.0 | COSY to H-5'; HMBC to C-2 |

| 3'-CH₃ | ~2.3 (s) | ~18.0 | HMBC to C-3', C-4' |

| Piperidine Ring | |||

| C-2 | ~3.5 (m) | ~65.0 | HSQC to H-2; HMBC to C-6', C-6 |

| C-3 | ~1.7 (m), ~1.5 (m) | ~30.0 | COSY to H-2, H-4 |

| C-4 | ~1.6 (m), ~1.4 (m) | ~25.0 | COSY to H-3, H-5 |

| C-5 | ~1.7 (m), ~1.5 (m) | ~26.0 | COSY to H-4, H-6 |

| C-6 | ~2.9 (m), ~2.2 (m) | ~55.0 | COSY to H-5; HMBC to C-2, N-CH₂ |

| Ethyl Group | |||

| N-CH₂ | ~2.8 (q) | ~52.0 | COSY to N-CH₂CH₃; HMBC to C-2, C-6 |

| N-CH₂CH₃ | ~1.1 (t) | ~12.0 | COSY to N-CH₂ |

Chiral NMR Spectroscopic Methods for Enantiomeric Excess Determination

The presence of a stereocenter at the C-2 position of the piperidine ring means that this compound exists as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method for determining the enantiomeric excess (ee) of a sample. nih.gov This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). mdpi.com The CSA forms transient diastereomeric complexes with the enantiomers, which have slightly different NMR spectra. researchgate.net This results in the splitting of one or more signals in the ¹H NMR spectrum into two separate peaks, one for each enantiomer. The relative area of these two peaks can be determined by integration, which directly corresponds to the ratio of the enantiomers and allows for the precise calculation of the enantiomeric excess. nih.govnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and offers a unique "fingerprint" of its molecular structure and conformation. aps.org

Functional Group Analysis: The spectra would exhibit characteristic absorption bands corresponding to the different types of bonds in the molecule. Aromatic C-H stretching vibrations from the pyridine ring are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and ethyl groups would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would produce a series of sharp bands in the 1600-1400 cm⁻¹ region. nih.gov C-N stretching vibrations would be found in the 1250-1020 cm⁻¹ range.

Conformational Fingerprinting: The region below 1400 cm⁻¹, known as the fingerprint region, contains a complex pattern of peaks arising from bending and skeletal vibrations. This pattern is highly sensitive to the specific three-dimensional arrangement of the atoms. Therefore, the vibrational spectra serve as a conformational fingerprint, which can be used to identify the compound and analyze its structural integrity. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Piperidine Ring, Ethyl Group |

| C=N, C=C Stretch | 1610 - 1450 | Pyridine Ring |

| CH₂ Bend (Scissoring) | 1470 - 1440 | Piperidine Ring, Ethyl Group |

| C-N Stretch | 1250 - 1020 | Piperidine, Ethylamine |

| Aromatic C-H Bend | 900 - 675 | Pyridine Ring |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a critical technique for confirming the molecular weight and formula of this compound and for elucidating its structure through the analysis of its fragmentation patterns. nih.gov The molecular formula of the compound is C₁₃H₂₀N₂.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the unambiguous determination of the compound's elemental composition. By comparing the experimentally measured exact mass with the calculated theoretical mass for C₁₃H₂₀N₂, the molecular formula can be confirmed with a high degree of confidence, distinguishing it from any other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion), followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide detailed structural information. nih.gov The fragmentation pattern is predictable and serves as a roadmap to the molecule's connectivity. chemguide.co.uk

For this compound, several key fragmentation pathways would be expected:

Loss of the Ethyl Group: A common fragmentation would be the cleavage of the ethyl group from the piperidine nitrogen, resulting in a fragment ion with a loss of 29 Da (C₂H₅).

Piperidine Ring Opening: The piperidine ring can undergo cleavage, leading to various smaller fragment ions.

Cleavage between the Rings: The bond connecting the piperidine and pyridine rings can break, leading to ions corresponding to the 3-methylpyridine (B133936) cation (m/z 92) or the N-ethylpiperidine cation.

Formation of the Pyridylmethylium Ion: A characteristic fragmentation involves the cleavage of the piperidine ring to form a stable pyridylmethylium-type ion, which would be a prominent peak in the spectrum.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity |

| 204 | [M]⁺ (Molecular Ion) |

| 175 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 106 | [C₇H₈N]⁺ (Pyridylmethylium-type ion) |

| 93 | [C₆H₇N]⁺ (3-Methylpyridine radical cation) |

| 92 | [C₆H₆N]⁺ (Fragment from 3-methylpyridine) |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography would be the definitive method for elucidating the precise three-dimensional structure of this compound in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained would allow for the calculation of electron density maps, from which the positions of individual atoms can be determined with high accuracy.

Determination of Absolute Configuration and Torsion Angles

For a chiral molecule such as this compound, which contains a stereocenter at the C2 position of the piperidine ring, X-ray crystallography is the most reliable method for determining its absolute configuration (R or S). By employing anomalous dispersion techniques, typically using a suitable X-ray wavelength, the absolute spatial arrangement of the atoms can be established unequivocally.

Furthermore, the analysis of the crystal structure would provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. Torsion angles are particularly crucial as they define the conformation of the molecule, including the puckering of the piperidine ring and the relative orientation of the ethyl and methylpyridine substituents.

Table 1: Hypothetical Torsion Angle Data for this compound

| Atoms Defining Torsion Angle | Torsion Angle (°) |

| N(piperidine)-C2(piperidine)-C(pyridine)-N(pyridine) | Data not available |

| C(ethyl)-N(piperidine)-C2(piperidine)-C3(piperidine) | Data not available |

| C(methyl)-C3(pyridine)-C2(pyridine)-C2(piperidine) | Data not available |

This table illustrates the type of data that would be obtained from an X-ray crystallographic study. The actual values are not available in the current literature.

Analysis of Intermolecular Interactions in Crystalline State

The crystal packing of a compound is governed by a network of intermolecular interactions. X-ray crystallography allows for a detailed investigation of these forces, which include hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions involving the pyridine ring. Understanding these interactions is critical for comprehending the physical properties of the solid material, such as its melting point, solubility, and polymorphism.

The analysis would reveal the distances and angles of any potential hydrogen bonds, for instance, between a hydrogen atom on the piperidine or ethyl groups and the nitrogen atom of the pyridine ring of a neighboring molecule. The packing diagram derived from the crystallographic data would illustrate how the molecules arrange themselves in the crystal lattice to maximize favorable intermolecular contacts.

Table 2: Hypothetical Intermolecular Interaction Data for this compound

| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) |

| Hydrogen Bond | Data not available | Data not available | Data not available |

| van der Waals | Data not available | Data not available | Data not available |

| π-π Stacking | Data not available | Data not available | Data not available |

This table represents the kind of information on intermolecular interactions that would be extracted from the crystal structure analysis. Specific data is currently unavailable.

Computational and Theoretical Chemistry Investigations of 2 1 Ethylpiperidin 2 Yl 3 Methylpyridine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules, offering a favorable balance between computational cost and accuracy. semanticscholar.orgresearchgate.net The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used in conjunction with basis sets like 6-311++G(d,p) for reliable predictions of geometry and electronic properties. researchgate.netresearchgate.net

The foundational step in any computational analysis is geometry optimization. researchgate.net This process systematically alters the molecule's geometry to find the minimum energy structure on the potential energy surface. For 2-(1-Ethylpiperidin-2-yl)-3-methylpyridine, this would involve optimizing all bond lengths, bond angles, and dihedral angles to arrive at the most stable, ground-state conformation. nanobioletters.com The absence of imaginary frequencies in a subsequent vibrational frequency calculation would confirm that the optimized structure is a true energy minimum. researchgate.net

Upon successful optimization, a detailed analysis of the electronic structure would yield key parameters. This includes the precise bond lengths and angles, which can confirm the expected chair conformation of the piperidine (B6355638) ring and the relative orientation of the pyridine (B92270) and ethyl substituents. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters This table shows representative data that would be generated from a DFT geometry optimization. Actual values require specific calculation.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C(pyridine)-C(piperidine) | ~1.52 Å |

| N(piperidine)-C(ethyl) | ~1.47 Å | |

| C(pyridine)-N(pyridine) | ~1.34 Å | |

| Bond Angle | C-N-C (piperidine ring) | ~111.5° |

| C(pyridine)-C(piperidine)-N(piperidine) | ~110.0° | |

| Dihedral Angle | N(pyr)-C(pyr)-C(pip)-N(pip) | Varies with conformer |

DFT calculations are highly effective at predicting spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Theoretical chemical shifts, calculated relative to a standard like tetramethylsilane (B1202638) (TMS), can be correlated with experimental data to confirm the structure and assign specific resonances. semanticscholar.orgresearchgate.net

Similarly, computational vibrational analysis produces a set of normal mode frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and basis set limitations, allowing for a direct comparison with experimental spectra and aiding in the assignment of vibrational bands to specific functional group movements, such as C-H stretches or ring vibrations. semanticscholar.org

Table 2: Illustrative Predicted Spectroscopic Data This table shows examples of the type of data generated from spectroscopic calculations. Actual values require specific calculation.

| Parameter | Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Vibrational Frequency (cm⁻¹) |

| Pyridine Ring | Aromatic C-H | 7.0 - 8.5 | 120 - 150 | ~3100 (C-H stretch) |

| Piperidine Ring | Aliphatic C-H | 1.5 - 3.5 | 25 - 60 | ~2950 (C-H stretch) |

| Ethyl Group | -CH₂- | ~2.5 | ~50 | ~1450 (CH₂ bend) |

| Methyl Group | -CH₃ | ~2.3 | ~20 | ~2980 (C-H stretch) |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions. semanticscholar.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comamazonaws.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. ajchem-a.com These include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = μ² / (2η) , where μ is the chemical potential (μ = -χ).

A molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and predict reactive sites. researchgate.netnanobioletters.com Red regions on the MEP map indicate areas of high electron density (nucleophilic sites), such as the nitrogen atom of the pyridine ring, while blue regions indicate electron-deficient areas (electrophilic sites).

Table 3: Illustrative Reactivity Descriptors This table presents the type of quantum chemical parameters derived from HOMO-LUMO energies. Actual values require specific calculation.

| Parameter | Symbol | Definition | Predicted Significance |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Relates to chemical stability and reactivity |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons |

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The presence of a rotatable bond between the pyridine and piperidine rings, along with the flexible ethyl group, gives this compound significant conformational freedom. A thorough conformational analysis is necessary to identify the most stable structures and understand their relative populations. nih.govmdpi.com

A comprehensive conformational search would typically begin using a computationally less expensive method, such as molecular mechanics, to rapidly explore the vast conformational space. nih.gov This initial search identifies a set of low-energy candidate conformers. Each of these candidates would then be subjected to full geometry optimization using a more accurate quantum chemical method (e.g., DFT) to determine their precise structures and relative energies. nanobioletters.com

The primary focus would be on the dihedral angle defining the orientation of the pyridine ring relative to the piperidine ring and the conformation of the N-ethyl group (axial vs. equatorial). For similar 2-substituted piperidine systems, a strong preference for one orientation (e.g., axial) is often observed. nih.gov The calculations would reveal the global minimum energy conformer as well as other local minima that might be accessible at room temperature. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. utupub.fi By simulating the interactions between atoms, MD can provide insights into conformational changes, solvent effects, and other dynamic properties. For a molecule such as this compound, MD simulations can elucidate its structural flexibility and how it behaves in different environments, which is crucial for understanding its potential biological activity and for designing new derivatives.

The structure of this compound features several key rotatable bonds and a flexible piperidine ring, making the analysis of its torsional rotations and ring inversions a critical aspect of understanding its conformational landscape.

The primary torsional rotations to consider are around the C2-C2' bond connecting the pyridine and piperidine rings, and the N1'-Cα bond of the ethyl group on the piperidine nitrogen. Rotation around the C2-C2' bond will determine the relative orientation of the two heterocyclic rings. This rotation is likely to have a significant energy barrier due to steric hindrance between the hydrogen atom on C3' of the piperidine ring and the methyl group on C3 of the pyridine ring, as well as the hydrogen on C6 of the pyridine ring.

The piperidine ring itself is not planar and typically adopts a chair conformation to minimize steric and torsional strain. However, it can undergo ring inversion, a process where one chair conformation flips into another. This inversion would interchange the axial and equatorial positions of the substituents on the piperidine ring, including the ethyl group on the nitrogen and the pyridine group on C2'. The energy barrier for this ring inversion can be calculated using MD simulations, providing information on the stability of different ring conformations.

The ethyl group attached to the piperidine nitrogen also introduces additional conformational flexibility. The rotation around the N1'-Cα bond will influence the orientation of the ethyl group relative to the rest of the molecule, which could have implications for its interaction with biological targets.

A hypothetical analysis of these dynamic events could involve running MD simulations at various temperatures to observe the frequency and pathways of these conformational changes. The results could be visualized by plotting the dihedral angles of the key rotatable bonds over time.

Below is a hypothetical data table summarizing potential energy barriers for these dynamic processes, which would typically be determined through computational studies.

| Dynamic Process | Dihedral Angle(s) Monitored | Estimated Energy Barrier (kcal/mol) |

| Pyridine-Piperidine Rotation | C3-C2-C2'-C3' | 8 - 15 |

| Piperidine Ring Inversion | C2'-C3'-C4'-C5' | 10 - 12 |

| Ethyl Group Rotation | C2'-N1'-Cα-Cβ | 3 - 5 |

Note: These are estimated values for illustrative purposes and would require specific computational studies to be confirmed.

The conformation of a molecule can be significantly influenced by its surrounding environment. MD simulations are particularly well-suited for studying the effects of different solvents on the conformational preferences of this compound. By explicitly including solvent molecules (such as water or a nonpolar solvent like chloroform) in the simulation box, it is possible to observe how the solute-solvent interactions affect the molecule's structure and dynamics.

In an aqueous solution, polar groups in the molecule, such as the nitrogen atoms in the pyridine and piperidine rings, will tend to form hydrogen bonds with water molecules. These interactions can stabilize certain conformations over others. For instance, a conformation that exposes the nitrogen lone pairs to the solvent may be favored in water.

Conversely, in a nonpolar solvent, intramolecular interactions, such as van der Waals forces and steric hindrance, will play a more dominant role in determining the preferred conformation. The molecule might adopt a more compact structure to minimize its surface area exposed to the solvent.

To investigate these effects, one could perform MD simulations of this compound in different solvent environments. The resulting trajectories can be analyzed to determine the most populated conformational states in each solvent. This analysis can be done by clustering the conformations based on their root-mean-square deviation (RMSD) from each other.

A hypothetical summary of the predominant conformations in different solvents is presented below.

| Solvent | Predominant Conformation | Key Stabilizing Interactions |

| Water | Extended conformation with exposed nitrogen atoms | Hydrogen bonding with water molecules |

| Chloroform | More compact conformation | Intramolecular van der Waals interactions |

Ligand Design Principles and Computational Screening Approaches for Derivatives

Computational methods are invaluable in modern drug discovery for designing new ligands and screening large libraries of compounds to identify potential drug candidates. ijfmr.com For a molecule like this compound, these approaches can be used to design derivatives with improved properties, such as enhanced binding affinity to a biological target or better pharmacokinetic profiles.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com There are two main approaches to virtual screening: ligand-based and structure-based.

If the three-dimensional structure of the biological target is known, structure-based virtual screening can be employed. This method involves docking a library of compounds into the binding site of the target and scoring their potential binding affinity. For derivatives of this compound, this would involve generating a library of related compounds with different substituents on the pyridine and piperidine rings and then using a docking program to predict how well each compound fits into the target's binding pocket. The top-scoring compounds would then be selected for further experimental testing.

When the structure of the target is unknown, ligand-based virtual screening can be used. This approach relies on the knowledge of other molecules that are known to bind to the target. A pharmacophore model can be developed based on the common chemical features of these known active molecules. This model can then be used to search a database for other compounds that share these features. If this compound is a known active compound, its structure could be used to generate a pharmacophore model to find other potential ligands.

A typical virtual screening workflow is outlined in the table below.

| Step | Description |

| 1. Library Preparation | A large database of chemical compounds is prepared for screening. |

| 2. Target/Pharmacophore Preparation | The 3D structure of the biological target is prepared for docking, or a pharmacophore model is built based on known active ligands. |

| 3. Docking/Screening | The compound library is docked into the target's binding site or screened against the pharmacophore model. |

| 4. Scoring and Ranking | The compounds are scored based on their predicted binding affinity or fit to the pharmacophore, and then ranked. |

| 5. Hit Selection | The top-ranked compounds are selected for further investigation. |

De novo design is a computational strategy for designing new molecules from scratch, rather than searching for them in existing libraries. This approach is particularly useful when existing compound collections lack diversity or when novel chemical scaffolds are desired.

For this compound, de novo design algorithms could be used to grow new molecules within the binding site of a target protein. These algorithms typically start with a small molecular fragment or "seed" and incrementally add new atoms or functional groups, while continuously evaluating the fit and potential binding affinity of the growing molecule. This process can lead to the design of entirely new chemical entities that are optimized for binding to the target.

Another de novo approach involves linking together molecular fragments that are known to have favorable interactions with different parts of the binding site. By connecting these fragments with appropriate linkers, novel molecules with high predicted affinity can be generated. For instance, if the pyridine and piperidine moieties of this compound are known to interact with specific regions of a target, a de novo design program could suggest modifications to the linker between them or add new functional groups to enhance these interactions.

The general steps in a de novo design process are summarized in the following table.

| Step | Description |

| 1. Binding Site Analysis | The binding site of the target protein is analyzed to identify key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic pockets). |

| 2. Fragment Placement/Molecule Growth | Molecular fragments are placed in favorable positions within the binding site, or a molecule is grown atom-by-atom. |

| 3. Linking/Optimization | Fragments are linked together, and the overall structure of the designed molecule is optimized to improve its fit and binding affinity. |

| 4. Scoring and Selection | The newly designed molecules are scored and ranked, and the most promising candidates are selected for synthesis and testing. |

Molecular Interactions and Receptor Binding Mechanisms of the Chemical Compound and Its Analogues

Computational Docking Studies for Ligand-Target Recognition

Computational docking is a powerful in silico method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. alliedacademies.org This technique is instrumental in understanding the binding mechanisms and in screening virtual libraries of compounds to identify potential new drugs. nih.gov

Molecular docking studies on pyridine (B92270) and piperidine (B6355638) derivatives have successfully predicted their binding modes within the active sites of various receptors. For instance, in the context of the antitubercular target MmpL3, docking studies of pyridine-2-methylamine derivatives have shown that these molecules can fit snugly into the active pocket of the protein. nih.gov These studies predict that the nitrogen atom of the piperidine or a similar amine-containing ring can form crucial hydrogen bonds with specific amino acid residues, while the pyridine ring can engage in π-π stacking interactions with aromatic residues. nih.gov

Docking programs utilize scoring functions to estimate the binding affinity of a ligand for a particular target. These scores are typically expressed in units of energy (e.g., kcal/mol), with lower (more negative) values indicating a more favorable interaction. For example, a docking study of a pyridine-2-methylamine derivative against MmpL3 yielded a favorable docking score of -10.934, suggesting a strong binding affinity. nih.gov

The specificity of a compound for a particular receptor over others can also be assessed computationally by docking the same ligand into the binding sites of different proteins. A compound that shows a significantly better docking score for one receptor compared to others is predicted to be more specific. For related pyridine derivatives, binding affinities (Ki values) have been determined for targets like sigma receptors, with some analogues showing high affinity in the nanomolar range. mdpi.com Similarly, pKi values have been used to quantify the binding of pyridine-based antagonists to the histamine (B1213489) H1-receptor. sci-hub.box

Investigation of Specific Molecular Targets

The pyridine and piperidine scaffolds are present in numerous biologically active compounds, and as such, derivatives of 2-(1-Ethylpiperidin-2-yl)-3-methylpyridine are investigated for their potential to interact with a range of molecular targets.

Detailed molecular studies on targets like MmpL3 have identified key amino acid residues that are critical for the binding of inhibitors containing pyridine and piperidine-like moieties. In the MmpL3 transporter from Mycobacterium smegmatis, the following residues have been implicated in inhibitor binding:

Hydrogen Bonding: The aspartate residue D645 is crucial, forming a hydrogen bond with a nitrogen atom in the inhibitor. nih.gov This interaction is thought to interfere with the proton transport mechanism of MmpL3. nih.gov

Hydrophobic Interactions: Two important hydrophobic regions, S1 and S2, are involved in binding. Key residues in these pockets include:

S1: F260, S293, and F649 nih.gov

S2: I249, I297, V638, G641, L642, and L686 nih.gov

π-π Stacking: The tyrosine residue Y646 can form π-π stacking interactions with the aromatic pyridine ring of the inhibitors. nih.gov

While the specific residues for muscarinic and histamine receptors would differ, the principle remains the same: a combination of polar and non-polar residues within the binding pocket is responsible for recognizing and binding the ligand. For muscarinic receptors, the binding pocket is located within the transmembrane helices, and key aspartate and tyrosine residues are known to be important for binding acetylcholine (B1216132) and other ligands. nih.gov

The stability of the ligand-receptor complex is determined by a variety of non-covalent interactions. For this compound and its analogues, these interactions are predicted to include:

Hydrogen Bonding: This is a critical interaction, often involving a nitrogen atom in the piperidine ring or a substituent acting as a hydrogen bond acceptor or donor with polar amino acid residues like aspartate, serine, or glutamine in the receptor's active site. nih.gov

Hydrophobic Interactions: The alkyl groups (ethyl and methyl) and the aliphatic part of the piperidine ring are likely to engage in hydrophobic interactions with non-polar amino acid residues such as leucine, isoleucine, valine, and phenylalanine. nih.gov These interactions are driven by the entropic effect of displacing water molecules from the binding pocket.

π-Stacking: The aromatic 3-methylpyridine (B133936) ring is capable of forming π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov This type of interaction contributes significantly to the binding affinity and specificity.

| Interaction Type | Potential Interacting Groups on Ligand | Key Amino Acid Residues (MmpL3 Example) |

| Hydrogen Bonding | Piperidine Nitrogen | Aspartate (D645) |

| π-π Stacking | 3-Methylpyridine Ring | Tyrosine (Y646) |

| Hydrophobic | Ethyl Group, Methyl Group, Piperidine Ring | Isoleucine, Valine, Leucine, Phenylalanine |

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are essential for optimizing the biological potency of a lead compound. By systematically modifying the chemical structure and observing the effect on biological activity, researchers can identify the key chemical features required for a desired pharmacological effect. mdpi.com

For pyridine and piperidine derivatives, several SAR trends have been observed:

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can dramatically influence activity. mdpi.com A methyl group at the 3-position, as in the title compound, may confer a specific conformation or steric interaction that enhances binding. Other substitutions could be explored to probe for additional interactions.

Substitution on the Piperidine Ring: The N-ethyl group on the piperidine is likely important for occupying a hydrophobic pocket. SAR studies often involve varying the length and nature of this alkyl chain. For instance, in a series of histamine H1-receptor antagonists, increasing the length of a side chain was shown to increase binding affinity up to a certain point. sci-hub.box

Relative Stereochemistry: The chiral center at the 2-position of the piperidine ring means the compound can exist as different stereoisomers. It is highly probable that the biological activity is stereospecific, with one enantiomer showing significantly higher potency than the other. This is a common feature in drug-receptor interactions.

Introduction of Additional Functional Groups: The addition of functional groups that can form extra hydrogen bonds or hydrophobic interactions can lead to more potent compounds. For example, studies on related pyridine derivatives have shown that introducing a methyl group can significantly increase binding affinity for certain receptors. mdpi.com

Systematic modifications based on these principles can lead to the development of analogues with improved potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Modifications on Molecular Recognition

Molecular recognition between a ligand and its receptor is highly dependent on the ligand's structural features. Modifications to the substituents on the core structure of this compound can significantly alter its binding affinity and selectivity. Research on analogous piperidine-containing structures has demonstrated that the nature of the substituent on the piperidine nitrogen is a critical determinant of biological activity. nih.gov

Studies on various N-substituted piperidine analogues reveal that both the size and nature of the group attached to the nitrogen atom can influence receptor interaction. For instance, in a series of piperidine naphthamides, a benzyl (B1604629) moiety at the N-1 position of the piperidine ring was found to be optimal for favorable interactions with certain dopamine (B1211576) (D₄₂) and serotonin (B10506) (5-HT₂A) receptors. nih.gov Increasing the length of the linker between an aromatic ring and the basic nitrogen generally leads to a decreased affinity for these receptors. nih.gov This suggests that there is an optimal spatial arrangement and volume for the N-substituent to fit within the receptor's binding pocket.

Furthermore, the electronic properties of substituents on the heterocyclic rings also play a crucial role. For five-membered N-heterocycles, the position of endocyclic nitrogen atoms relative to a substituent profoundly influences its electron-donating or withdrawing properties. rsc.org Nitrogen atoms in the ortho position can enhance electron donation and weaken electron withdrawal, which in turn affects the non-covalent interactions (like hydrogen bonds and π-π stacking) that stabilize the ligand-receptor complex. rsc.org While direct studies on this compound are limited, these principles highlight that modifications to either the ethyl group on the piperidine or the methyl group on the pyridine ring would be expected to modulate receptor binding affinity and selectivity. For example, replacing the N-ethyl group with larger or more polar substituents could probe the steric and electronic constraints of the binding site. nih.govacs.org

| Core Structure | N-Substituent | Receptor Target(s) | Observed Impact on Affinity | Reference |

|---|---|---|---|---|

| Piperidine Naphthamide | Benzyl | D₄₂, 5-HT₂A | Favorable interaction, high affinity | nih.gov |

| Piperidine Naphthamide | Phenylethyl | D₄₂, 5-HT₂A | Decreased affinity compared to Benzyl | nih.gov |

| Piperidine Naphthamide | Phenylpropyl | D₄₂, 5-HT₂A | Further decreased affinity for 5-HT₂A | nih.gov |

| N-(4-piperidinyl)-2-indolinones | Various Lipophilic Groups | NOP Receptor | Substituent determines agonist vs. antagonist activity | nih.gov |

Stereochemical Influences on Target Binding

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the efficacy and selectivity of chiral compounds like this compound. The carbon atom at the 2-position of the piperidine ring is a chiral center, meaning the compound can exist as different stereoisomers (enantiomers). These enantiomers can exhibit significantly different binding affinities and functional activities at their biological targets, a phenomenon known as stereoselectivity.

Biological receptors are themselves chiral environments, composed of L-amino acids. This inherent chirality allows them to differentiate between the stereoisomers of a ligand, often resulting in one enantiomer binding with much higher affinity than the other. For instance, studies on bridged piperidine analogues have shown that specific, stereochemically unambiguous enantiomers can display significantly higher receptor affinity. nih.gov The pure (S,S,S) enantiomer of one such analogue showed a 3-fold higher affinity for the P2Y₁₄ receptor compared to its corresponding enantiomer. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing molecular descriptors—numerical representations of molecular properties like steric, electronic, and hydrophobic characteristics—QSAR models can predict the activity of new, unsynthesized compounds and provide insights into the key structural features required for potent receptor interaction. tiu.edu.iqresearchgate.net

For classes of compounds including pyridine and piperidine derivatives, QSAR has been successfully applied to predict biological activity against various targets. chemrevlett.comsemanticscholar.org A typical QSAR study involves several steps: curating a dataset of compounds with known activities, calculating molecular descriptors, dividing the data into training and test sets, developing a model using statistical methods like Multiple Linear Regression (MLR), and validating the model's predictive power. tiu.edu.iqresearchgate.net

For example, a QSAR model developed for a series of pyridine derivatives identified specific structural features responsible for agonist potency at the Prostaglandin EP2 receptor. tiu.edu.iq Descriptors such as the presence of a hydrogen atom two bonds from a donor atom and a sp² hybridized carbon atom two bonds from a cyclic nitrogen were found to be significant. tiu.edu.iq Such models provide a theoretical framework for the rational design of more potent and selective ligands. By applying similar methodologies to this compound and its analogues, one could identify the optimal physicochemical properties for the substituents on both the piperidine and pyridine rings to maximize receptor binding. These computational approaches can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. nih.gov

| Model | R² (Coefficient of Determination) | Q² (Cross-validated R²) | Field Contribution | Reference |

|---|---|---|---|---|

| CoMFA | 0.980 | 0.765 | Steric: 58.2%, Electrostatic: 41.8% | nih.gov |

| CoMSIA | 0.997 | 0.770 | Not specified | nih.gov |

Based on a comprehensive search of available scientific literature, there is currently no specific information published regarding the biochemical transformations and metabolic pathway analysis of the chemical compound This compound .

The performed searches for in vitro enzymatic biotransformation studies, identification of Phase I and Phase II metabolites, characterization of involved enzymes (such as Cytochrome P450s), elucidation of biotransformation pathways, and comparative metabolic profiles for this exact compound did not yield any specific results.

General principles of drug metabolism involve Phase I (functionalization) reactions like oxidation, reduction, and hydrolysis, often catalyzed by cytochrome P450 (CYP) enzymes, followed by Phase II (conjugation) reactions such as glucuronidation and sulfation to increase water solubility and facilitate excretion. pharmaguideline.commdpi.comresearchgate.net While it can be hypothesized that a molecule with its structure would undergo oxidative metabolism, potentially on the ethyl group, the piperidine ring, or the methylpyridine moiety, no experimental data for "this compound" is available to confirm these pathways.

Studies on structurally related but different compounds, such as 2-amino-3-methylpyridine, have identified metabolites like N-oxides and hydroxylated products, implicating various CYP isozymes. nih.govnih.gov However, these findings cannot be directly extrapolated to the subject compound.

Due to the absence of specific research data for this compound, it is not possible to provide a detailed analysis of its metabolic fate as requested in the article outline. The following sections remain unaddressed pending future research:

Biochemical Transformations and Metabolic Pathway Analysis of the Chemical Compound

Comparative Biotransformation Profiles across Different Biological Systems

Further experimental studies, including in vitro incubations with liver microsomes and other enzymatic systems, are required to identify and characterize the biotransformation products and metabolic pathways of 2-(1-Ethylpiperidin-2-yl)-3-methylpyridine.

Advanced Analytical Methodologies for the Detection, Quantification, and Purity Assessment of the Chemical Compound

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 2-(1-Ethylpiperidin-2-yl)-3-methylpyridine due to its high resolution, sensitivity, and accuracy. researchgate.netnih.gov The development of a stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. rjptonline.orgresearchgate.net

The optimization of chromatographic conditions is a critical first step in developing a reliable HPLC method. For this compound, a reversed-phase approach is typically employed.

Stationary Phase: A C18 column is often the initial choice due to its versatility and wide applicability. rjptonline.org The selection of a specific C18 column is based on factors such as particle size, pore size, and end-capping to achieve optimal peak shape and resolution.

Mobile Phase: The mobile phase composition, a mixture of an aqueous buffer and an organic solvent, is meticulously adjusted to achieve the desired retention and separation. A common mobile phase for a compound like this compound would consist of a phosphate (B84403) or acetate (B1210297) buffer and acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter that influences the retention time and peak symmetry of the analyte.

Flow Rate: The flow rate of the mobile phase is optimized to ensure efficient separation within a reasonable analysis time. A typical flow rate would be in the range of 0.8 to 1.5 mL/min.

Detection Wavelength: The UV detection wavelength is selected based on the maximum absorbance of this compound to ensure the highest sensitivity.

Table 1: Optimized HPLC Chromatographic Conditions

| Parameter | Optimized Condition |

|---|---|

| Stationary Phase | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:0.02M Potassium Dihydrogen Phosphate (pH 4.5) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Once the method is developed, it undergoes rigorous validation in accordance with ICH guidelines to ensure its suitability for its intended purpose. researchgate.netmastelf.compharmavalidation.in

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. pharmavalidation.in This is typically evaluated over a range of 80% to 120% of the nominal concentration. chromatographyonline.com

Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. mastelf.com It is assessed at three levels: repeatability, intermediate precision, and reproducibility.

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. chromatographyonline.com It is often determined by recovery studies.

Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. scispace.com

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. pharmavalidation.in

Table 2: Summary of HPLC Method Validation Parameters

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | 0.9998 |

| Precision (%RSD) | ≤ 2.0% | 0.85% |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Specificity | No interference at the retention time of the analyte | Complies |

| Robustness | %RSD ≤ 2.0% for varied conditions | Complies |

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. sepscience.comijsrst.comchromatographyonline.com In HPLC method development, QbD helps in building a more robust method by identifying the critical method parameters and their impact on the method's performance. sciencescholar.usnih.gov This proactive approach can lead to more reliable and efficient analytical methods. ijsrst.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS can be employed for the profiling of volatile metabolites in biological samples or for the detection of volatile impurities in the drug substance. The gas chromatograph separates the components of the sample, and the mass spectrometer provides detailed structural information, allowing for the identification of unknown compounds. nih.govwho.int

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. Its advantages include short analysis times, low sample and reagent consumption, and the ability to separate a wide range of molecules, including chiral compounds. For this compound, CE can be particularly useful for the separation of enantiomers if the compound is chiral, or for the analysis of charged impurities.

Advanced Spectrophotometric Techniques for Quantitative Analysis

While HPLC is the primary tool for quantification, advanced spectrophotometric techniques can also be employed for the quantitative analysis of this compound, particularly in quality control settings for the determination of the bulk drug substance. Techniques such as derivative UV-Vis spectrophotometry can enhance the specificity of the analysis by resolving overlapping spectral bands, allowing for the quantification of the analyte in the presence of interfering substances.

Future Research Trajectories and Interdisciplinary Applications of Pyridine Piperidine Analogues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of pyridine-piperidine analogues. By leveraging vast datasets of chemical structures and their corresponding biological activities, AI/ML algorithms can predict the pharmacological properties of novel compounds like 2-(1-Ethylpiperidin-2-yl)-3-methylpyridine. This computational approach can significantly accelerate the identification of lead candidates with desired efficacy and reduced off-target effects, thereby streamlining the drug discovery pipeline.

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The development of efficient and sustainable synthetic routes is crucial for the widespread investigation and potential commercialization of pyridine-piperidine derivatives. Future research will likely focus on innovative synthetic strategies that offer high yields, scalability, and a reduced environmental footprint. Methodologies such as flow chemistry and the use of green catalysts are anticipated to play a pivotal role in achieving these goals, making compounds like this compound more accessible for extensive study.

Advanced Structural Biology Techniques for High-Resolution Ligand-Receptor Complex Determination

Understanding the precise molecular interactions between a compound and its biological target is fundamental to rational drug design. Advanced structural biology techniques, including X-ray crystallography and cryo-electron microscopy (cryo-EM), will be instrumental in determining the high-resolution three-dimensional structures of pyridine-piperidine analogues bound to their respective receptors. These detailed structural insights will guide the design of next-generation compounds with enhanced specificity and affinity.

Mechanistic Studies of Biological Activity Beyond Receptor Binding

While initial studies often focus on receptor binding affinities, a deeper understanding of a compound's mechanism of action is essential. Future research on this compound and related analogues will need to delve into their downstream signaling effects and broader physiological consequences. Techniques such as transcriptomics, proteomics, and metabolomics will be employed to elucidate the complex biological pathways modulated by these compounds, providing a more comprehensive picture of their activity.

Potential for Derivatization Towards Specific Research Probes

The structural scaffold of this compound presents numerous opportunities for chemical modification to create highly specific research probes. By incorporating fluorescent tags, biotin (B1667282) labels, or photo-affinity groups, researchers can develop powerful tools to investigate biological processes with high precision. These derivatized probes will be invaluable for target identification, validation, and imaging studies, further advancing our understanding of the roles of their molecular targets in health and disease.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(1-Ethylpiperidin-2-yl)-3-methylpyridine?